

nickel chlorate crystal structure and properties

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Compound of Interest

Compound Name: Nickel chlorate

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An In-depth Technical Guide to the Crystal Structure and Properties of Nickel(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of nickel(II) chlorate, with a focus on its hexahydrate form, hexaaquanickel(II) chlorate ([--INVALID-LINK--2](#)). The information is intended for use in research, chemical synthesis, and materials science applications.

Core Properties and Structural Data

Nickel(II) chlorate is an inorganic compound that is a strong oxidizing agent.^[1] It is most commonly encountered as its green hexahydrate crystalline solid.^[2] The central nickel atom is in the +2 oxidation state, and in the hexahydrate, it exists as a hexaaquanickel(II) complex cation, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$, with two chlorate (ClO_3^-) anions.^{[2][3]}

Quantitative Physicochemical and Crystallographic Data

The key properties of hexaaquanickel(II) chlorate are summarized in the table below. The crystallographic data is derived from single-crystal X-ray diffraction analysis.^[3]

Property	Value	Citation(s)
Chemical Formula	--INVALID-LINK-- ₂	[3]
Molar Mass	333.69 g/mol	[3]
Appearance	Green crystalline solid	[2]
Crystal System	Cubic	[2][3]
Space Group	Pa-3	[2][3]
Unit Cell Parameter (a)	10.3159 (5) Å	[3]
Unit Cell Volume (V)	1097.80 (5) Å ³	[3]
Formula Units (Z)	4	[3]
Calculated Density (Dx)	2.02 g/cm ³	[3]
Solubility in Water	Soluble	[1]
Decomposition	Decomposes upon heating	
Oxidizing Properties	Strong oxidizing agent	[1]

Detailed Crystal Structure

The crystal structure of hexaaquanickel(II) chlorate consists of discrete $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ cations and ClO_3^- anions. The nickel ion is located at a center of inversion and is coordinated by six oxygen atoms from water molecules in a nearly perfect octahedral geometry.[3] The chlorate ions are not directly bonded to the nickel center but are situated in the crystal lattice, balancing the charge of the complex cation. The overall structure is stabilized by a network of hydrogen bonds between the coordinated water molecules and the oxygen atoms of the chlorate anions. [3]

Key Structural Parameters:

- Ni-O Bond Distance: The distance between the central nickel ion and the oxygen of each of the six coordinated water molecules is 2.054 (1) Å.[3]

- Chlorate Ion Geometry: The chlorate anion exhibits a trigonal pyramidal shape. The Cl-O bond length is 1.487 (1) Å, and the O-Cl-O bond angle is 106.45 (6)°.[3]

Experimental Protocols

Synthesis of Nickel(II) Chlorate Hexahydrate Crystals

This protocol describes a common laboratory method for the synthesis of nickel(II) chlorate hexahydrate via a double decomposition (metathesis) reaction.

Principle: A soluble nickel salt (e.g., nickel(II) sulfate) is reacted with a soluble chlorate salt (e.g., barium chlorate). The reaction is driven by the precipitation of an insoluble byproduct (barium sulfate), leaving the desired nickel(II) chlorate in the aqueous solution.

Materials:

- Nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Barium chlorate monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$)
- Deionized water
- Beakers
- Stirring rod and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel and vacuum flask)
- Crystallizing dish
- Heating plate (optional, for gentle heating)

Procedure:

- Prepare Reactant Solutions:
 - Calculate the stoichiometric amounts of nickel(II) sulfate hexahydrate and barium chlorate monohydrate required.

- In separate beakers, prepare saturated aqueous solutions of each reactant by dissolving the salts in a minimal amount of deionized water at room temperature. Gentle warming can be used to aid dissolution.
- Reaction:
 - Slowly add the barium chlorate solution to the nickel(II) sulfate solution with constant stirring.
 - A white precipitate of barium sulfate (BaSO_4) will form immediately.
 - Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.
- Removal of Precipitate:
 - Separate the barium sulfate precipitate from the solution by vacuum filtration.
 - Wash the precipitate with a small amount of cold deionized water to recover any remaining product solution.
 - The clear, green filtrate is the aqueous solution of nickel(II) chlorate.
- Crystallization:
 - Transfer the filtrate to a clean crystallizing dish.
 - Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Covering the dish with a perforated film can slow the evaporation rate and promote the growth of larger, higher-quality crystals.
 - Green, cubic crystals of hexaaquanickel(II) chlorate will form as the solution becomes supersaturated.
- Isolation and Drying of Crystals:
 - Once a suitable crop of crystals has formed, isolate them from the mother liquor by decantation or filtration.

- Gently wash the crystals with a minimal amount of ice-cold deionized water to remove any soluble impurities.
- Dry the crystals on a filter paper at room temperature. Do not heat, as the compound will decompose.

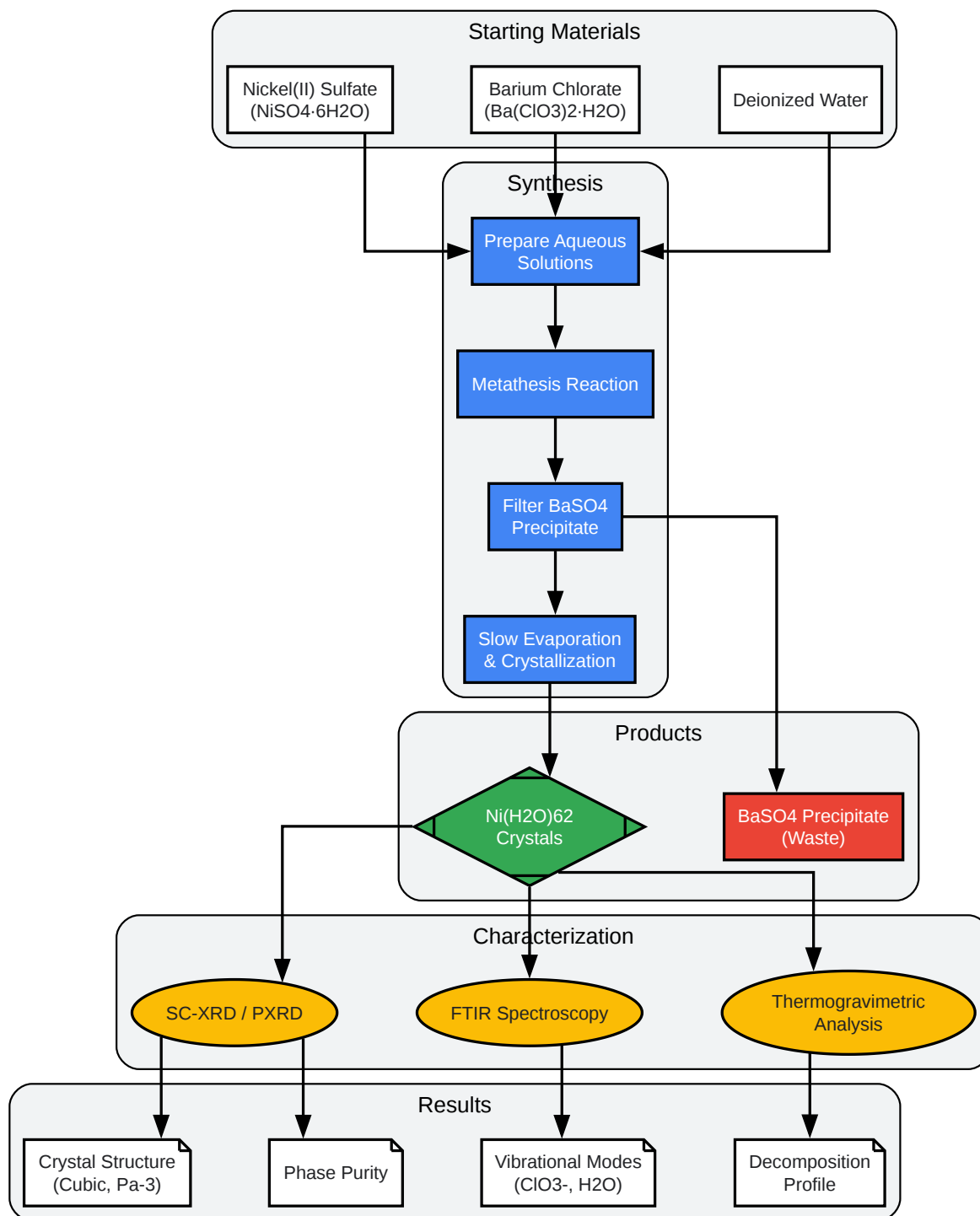
Characterization of Nickel(II) Chlorate Hexahydrate

The identity and purity of the synthesized crystals should be confirmed using appropriate analytical techniques.

- Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure, including the unit cell parameters, space group, and atomic positions.^[3]
- Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental diffraction pattern to a reference pattern calculated from the known crystal structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the chlorate anion (Cl-O stretching) and the coordinated water molecules (O-H stretching and H-O-H bending).^[2]
- Thermogravimetric Analysis (TGA): To determine the decomposition temperature and confirm the number of water molecules of hydration by measuring the mass loss upon heating.

Visualization of Experimental Workflow

The logical flow from synthesis to characterization of nickel(II) chlorate hexahydrate is depicted in the following diagram.

Workflow for Synthesis and Characterization of $\text{Ni}(\text{H}_2\text{O})_6\text{SO}_4$ [Click to download full resolution via product page](#)

Workflow for Synthesis and Characterization of --INVALID-LINK--2

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